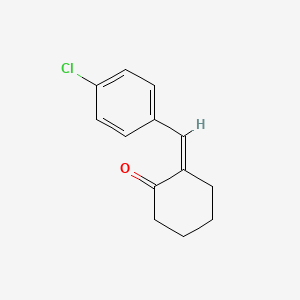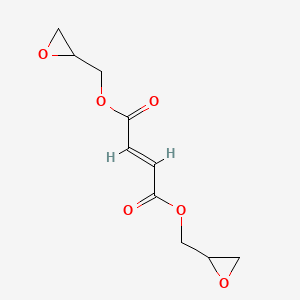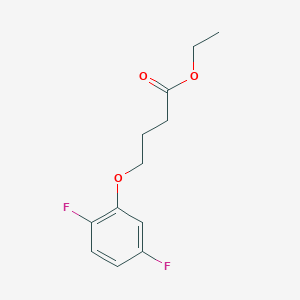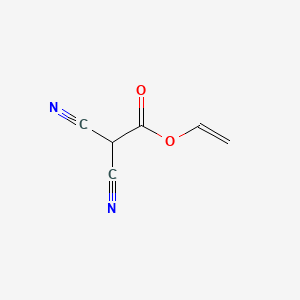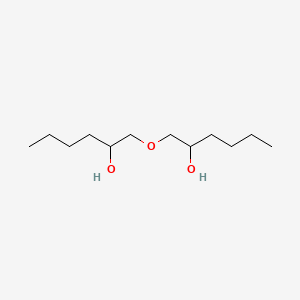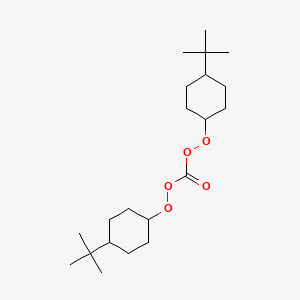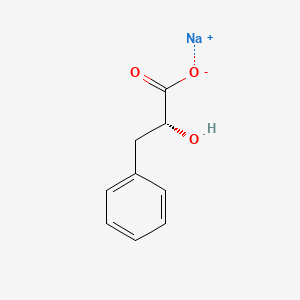
Dilutetium trimagnesium dodecanitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilutetium trimagnesium dodecanitrate is a chemical compound with the molecular formula Lu2Mg3N12O36 It is composed of lutetium, magnesium, and nitrate ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dilutetium trimagnesium dodecanitrate typically involves the reaction of lutetium nitrate with magnesium nitrate under controlled conditions. The reaction is carried out in an aqueous solution, and the resulting product is purified through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and advanced equipment to maintain the quality and consistency of the product. The industrial production process also includes rigorous quality control measures to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Dilutetium trimagnesium dodecanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The nitrate ions in the compound can be substituted with other anions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce higher oxidation state nitrates, while reduction reactions may yield lower oxidation state compounds .
Scientific Research Applications
Dilutetium trimagnesium dodecanitrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mechanism of Action
The mechanism of action of dilutetium trimagnesium dodecanitrate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dilutetium trimagnesium dodecanitrate include:
- Dilutetium trimagnesium hexanitrate
- Dilutetium trimagnesium octanitrate
- Dilutetium trimagnesium decanitrate
Uniqueness
This compound is unique due to its specific molecular structure and the presence of twelve nitrate ions. This unique structure imparts distinct chemical and physical properties to the compound, making it suitable for specialized applications in various scientific fields .
Properties
CAS No. |
93893-17-5 |
|---|---|
Molecular Formula |
Lu2Mg3N12O36 |
Molecular Weight |
1166.91 g/mol |
IUPAC Name |
trimagnesium;lutetium(3+);dodecanitrate |
InChI |
InChI=1S/2Lu.3Mg.12NO3/c;;;;;12*2-1(3)4/q2*+3;3*+2;12*-1 |
InChI Key |
ZMZVAHFTSSDSQH-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Lu+3].[Lu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




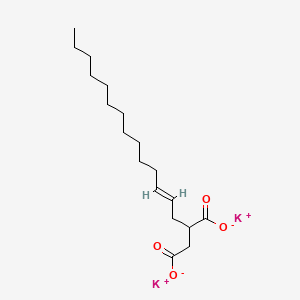
![Methyl 2-[(2-methyldecyl)amino]benzoate](/img/structure/B12650415.png)

